![molecular formula C13H10BrN3O B5555503 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)

2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those with bromo and methoxy substituents, often involves palladium-catalyzed arylation or cyclization reactions. For instance, palladium-catalyzed regioselective arylation can efficiently yield 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle, demonstrating a method to introduce various substituents into the imidazo[1,2-a]pyrimidine core (Wenjie Li et al., 2003).

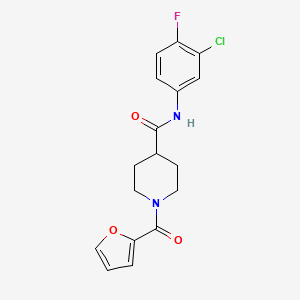

Molecular Structure Analysis

The crystal structure and molecular interactions of imidazo[1,2-a]pyridine derivatives provide insights into the geometry and electronic properties of these compounds. Studies on similar molecules, such as N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, have shown specific inclinations between the phenyl and imidazole rings, indicating the influence of substituents on the overall molecular conformation (G. Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidines are amenable to various chemical reactions, including cyclizations, substitutions, and couplings, which can be catalyzed by different metal catalysts. For example, copper oxide nanoparticles have been used to catalyze the synthesis of biologically active fused imidazo[1,2-a]pyrimidines, showcasing the compound's versatile reactivity (Manish Rawat & D. Rawat, 2018).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The specific arrangement of atoms and the presence of functional groups affect these properties, which are crucial for their application in material science and pharmaceuticals. Detailed physical property analysis requires experimental data specific to each derivative.

Chemical Properties Analysis

The chemical properties of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine, such as its reactivity with nucleophiles, electrophiles, and its participation in cycloaddition reactions, are central to its utility in organic synthesis. The compound's ability to undergo regiospecific substitutions and its reactivity under various conditions highlight its potential as a building block for more complex molecules (A. Katritzky, Yongjiang Xu, & Hongbin Tu, 2003).

Propiedades

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O/c1-18-12-4-3-9(7-10(12)14)11-8-17-6-2-5-15-13(17)16-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONWBBFDFUEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)

![7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)

![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B5555517.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)

![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)